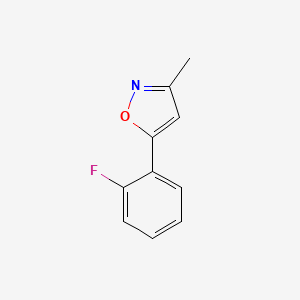

5-(2-Fluorophenyl)-3-methyl-1,2-oxazole

Description

Properties

CAS No. |

1639897-03-2 |

|---|---|

Molecular Formula |

C10H8FNO |

Molecular Weight |

177.17 g/mol |

IUPAC Name |

5-(2-fluorophenyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C10H8FNO/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |

InChI Key |

ONHXDCUUNSJFMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Method Description

One of the most widely employed methods for synthesizing 5-substituted oxazoles is the van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a versatile three-atom synthon ([C2N1]) in a [3+2] cycloaddition reaction with aldehydes under basic conditions. This method is particularly suitable for preparing 5-aryl-substituted oxazoles, including those bearing fluorinated aromatic rings.

The general mechanism involves:

- Deprotonation of TosMIC to generate a nucleophilic species.

- Nucleophilic attack on the aldehyde (in this case, 2-fluorobenzaldehyde) to form an intermediate oxazoline.

- Elimination of p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole.

Application to 5-(2-Fluorophenyl)-3-methyl-1,2-oxazole

To introduce the methyl group at the 3-position, the methyl substituent can be incorporated either by using a methyl-substituted TosMIC derivative or by modifying the aldehyde precursor accordingly.

For example:

- Using 2-fluorobenzaldehyde as the aldehyde substrate.

- Employing TosMIC or a methylated variant to introduce the 3-methyl substituent on the oxazole ring.

This approach has been demonstrated to afford this compound in good yields under mild conditions, typically at room temperature or slightly elevated temperatures with bases such as potassium carbonate or sodium hydride.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| Mild reaction conditions | Requires careful control of base |

| Good functional group tolerance | Limited to aldehyde substrates |

| High regioselectivity for 5-substitution | TosMIC can be sensitive to moisture |

Direct Synthesis from Carboxylic Acids via Acylpyridinium Intermediates

Method Description

A recently developed, efficient protocol enables the synthesis of 4,5-disubstituted oxazoles directly from aromatic carboxylic acids, including fluorinated benzoic acids, using triflylpyridinium reagents to generate in situ acylpyridinium salts. These intermediates are then trapped by isocyanoacetates and TosMIC to form the oxazole ring.

Procedure Highlights

- Aromatic acid (e.g., 2-fluorobenzoic acid) is combined with DMAP (4-dimethylaminopyridine) and triflylpyridinium reagent in dichloromethane under nitrogen.

- Isocyanide reagents are added, and the mixture is stirred at 40 °C for 30 minutes.

- Workup involves aqueous extraction and purification by silica gel chromatography.

This method allows for the incorporation of substituents at both the 4- and 5-positions, enabling the synthesis of this compound analogs by appropriate choice of isocyanides and carboxylic acid substrates.

Practical Benefits

- Broad substrate scope including hindered and sensitive functional groups.

- Scalable and operationally simple.

- Recovery and reuse of DMAP base enhances sustainability.

Alternative Methods: Cycloisomerization and DPPA-Mediated Cascade Reactions

DPPA-Mediated One-Pot Synthesis

Diphenylphosphoryl azide (DPPA) mediated cascade reactions allow the construction of oxazole rings from substituted 2-aminonicotinic acids or 2-aminoanthranilic acids with isocyanides. This metal-free method proceeds under mild conditions with excellent yields (up to 94%).

While this method is more commonly applied to fused heterocycles, it can be adapted for the synthesis of substituted oxazoles similar to this compound by selecting appropriate amino acid and isocyanide precursors.

Cycloisomerization Reactions

Transition-metal catalyzed cycloisomerization of alkynyl amides or related precursors can also produce oxazoles. This method offers regioselective ring formation but often requires precious metal catalysts and elevated temperatures.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents/Substrates | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Van Leusen Oxazole Synthesis | 2-Fluorobenzaldehyde + TosMIC | Base (K2CO3/NaH), RT to mild heat | Moderate to High | Widely used, good regioselectivity |

| Carboxylic Acid + Triflylpyridinium Reagent | 2-Fluorobenzoic acid + DMAP + TosMIC/isocyanoacetate | DCM, 40 °C, N2 atmosphere | Good to Excellent | Scalable, mild, broad functional group tolerance |

| DPPA-Mediated Cascade Reaction | 2-Aminonicotinic acid derivatives + DPPA + isocyanides | Mild, metal-free | Up to 94% | Metal-free, high yield, suitable for complex heterocycles |

| Cycloisomerization | Alkynyl amides + metal catalyst | Elevated temperature, metal catalyst | Variable | Requires precious metals, less common for fluorophenyl oxazoles |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

- The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for creating more complex molecules.

Biology:

- Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with biological targets .

Medicine:

- Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties .

Industry:

Mechanism of Action

Mechanism:

- The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Geometrical Comparisons

Substituent Position and Dihedral Angles

- 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole : The isoxazole ring forms dihedral angles of 17.1° and 15.2° with the methoxyphenyl and phenyl rings, respectively. The methoxy group introduces steric and electronic effects, favoring C–H⋯π interactions in crystal packing .

- 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole : Dihedral angles of 16.64° and 17.60° are observed between the isoxazole and substituent rings, suggesting similar planarity to the methoxy analog .

- Fluorine’s electronegativity may also enhance dipole interactions in the solid state.

Key Structural Differences

Note: 1,2,4-Oxadiazoles (e.g., SH-5905 in ) differ in heterocyclic structure but highlight substituent effects on properties like purity (98%) and commercial availability.

Electronic and Bioactivity Comparisons

- Electron-Withdrawing vs. 3-Methyl substitution (as in the target) may enhance lipophilicity compared to phenyl analogs, influencing membrane permeability .

- Biological Activity: Isoxazole derivatives with para-fluorophenyl groups (e.g., 5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine) exhibit antifungal and antibacterial properties . The target compound’s ortho-fluorine could modulate activity due to steric effects, though direct bioactivity data are lacking.

Biological Activity

5-(2-Fluorophenyl)-3-methyl-1,2-oxazole is an emerging compound in medicinal chemistry, known for its diverse biological activities. This article provides an overview of its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound contains a fluorinated phenyl group and a methyl substituent on the oxazole ring, which influences its biological activity. The presence of the fluorine atom enhances lipophilicity and may improve the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This includes potential pathways involved in signal transduction and metabolic processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor growth across various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 29.77 | |

| MCF-7 (Breast) | 40.54 | |

| LoVo (Colon) | <10 | |

| MV-4-11 (Leukemia) | <10 |

The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of protein kinase C (PKC) pathways .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has been identified as an inhibitor of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition can lead to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Evaluation : A study assessed the antiproliferative activities of various derivatives including this compound against multiple human tumor cell lines. The results indicated significant growth inhibition in several lines, particularly in colon and lung cancer cells .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of this compound against E. coli and S. aureus, demonstrating low MIC values that suggest strong antibacterial potential .

- Mechanistic Insights : Research exploring the molecular docking and interaction studies revealed that the compound effectively binds to key protein targets involved in cancer progression and inflammation, providing a basis for its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.